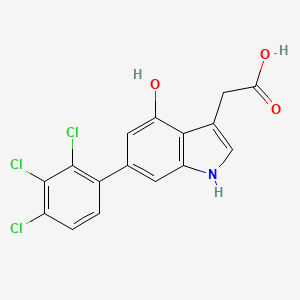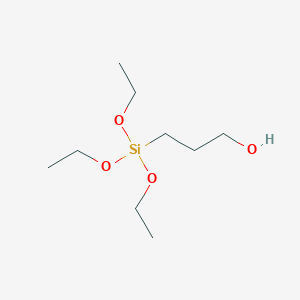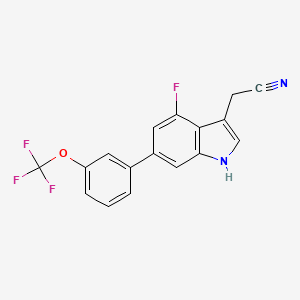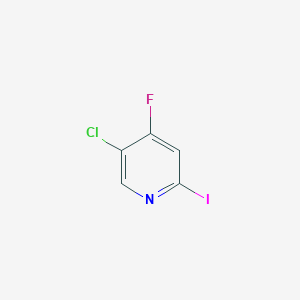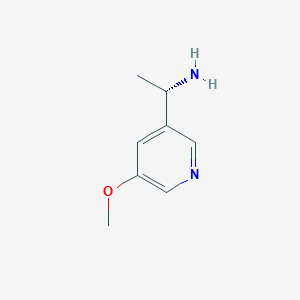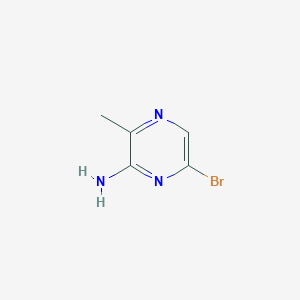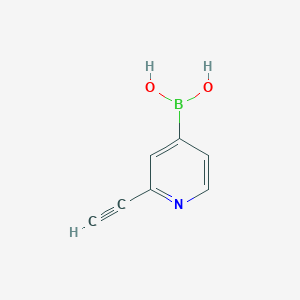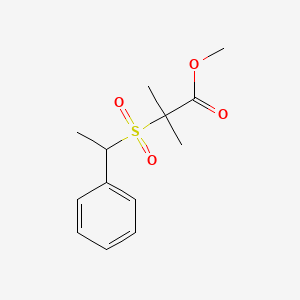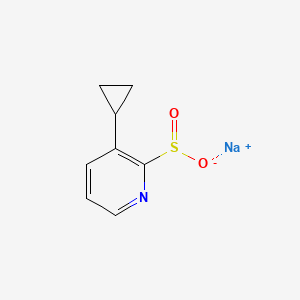
Apixaban Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apixaban Dimer is a compound related to Apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The dimer form of Apixaban is often studied to understand its impurities and potential effects during the synthesis and application of Apixaban .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Apixaban Dimer involves several steps, starting from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate, which includes the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves filtering an aqueous alcoholic solution comprising the compound and selectively removing related dimer impurities. This method ensures the purity of the final product and is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Apixaban Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the piperidine cycle to the corresponding lactam is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium chlorite, anhydrous ferric chloride, and activated carbon. These reagents facilitate the oxidation and purification processes under mild conditions .
Major Products Formed: The major products formed from the reactions involving this compound include the corresponding lactams and other intermediates essential for the synthesis of Apixaban .
Wissenschaftliche Forschungsanwendungen
Apixaban Dimer is primarily studied in the context of its impurities and their removal during the synthesis of Apixaban. It is also used in analytical methods to identify and quantify impurities in Apixaban and its synthetic precursors . Additionally, this compound is relevant in the development of anticoagulant therapies and the study of thromboembolic disorders .
Wirkmechanismus
Apixaban Dimer, like Apixaban, inhibits platelet activation and fibrin clot formation via direct, selective, and reversible inhibition of free and clot-bound factor Xa. Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, which is essential for blood coagulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Apixaban Dimer include other direct oral anticoagulants such as Rivaroxaban, Dabigatran, and Edoxaban. These compounds also inhibit factor Xa or thrombin and are used for the prevention and treatment of thromboembolic disorders .
Uniqueness: this compound is unique due to its specific role in the synthesis and purification of Apixaban. Its study helps in understanding and improving the purity and efficacy of Apixaban as an anticoagulant .
Eigenschaften
Molekularformel |
C40H34N10O6 |
|---|---|
Molekulargewicht |
750.8 g/mol |
IUPAC-Name |
6-[4-[[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H34N10O6/c1-55-29-15-11-27(12-16-29)49-35-31(33(45-49)37(41)51)19-21-47(39(35)53)25-7-3-23(4-8-25)43-44-24-5-9-26(10-6-24)48-22-20-32-34(38(42)52)46-50(36(32)40(48)54)28-13-17-30(56-2)18-14-28/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52) |
InChI-Schlüssel |
AVTTWDVUNBNBBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)C(=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
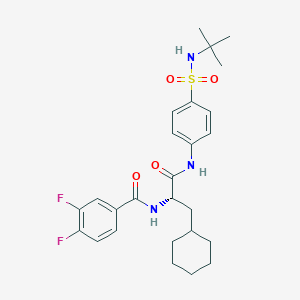
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
